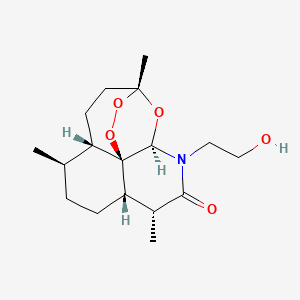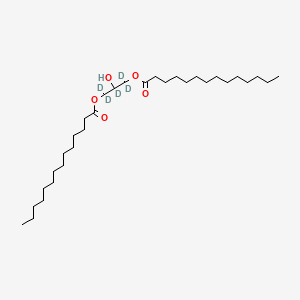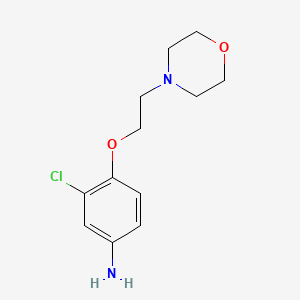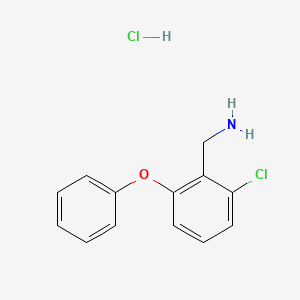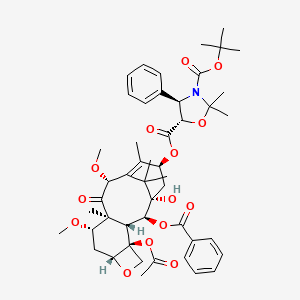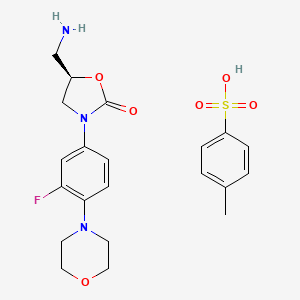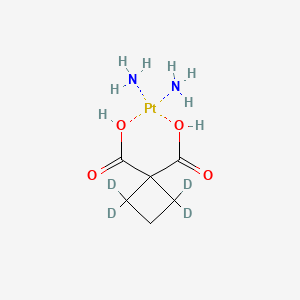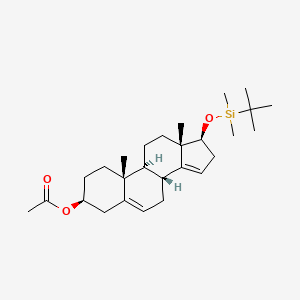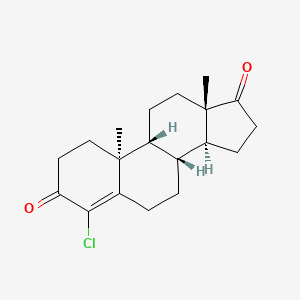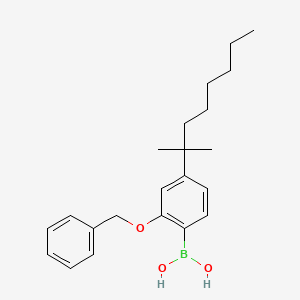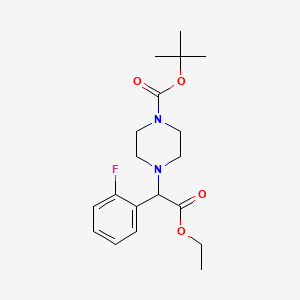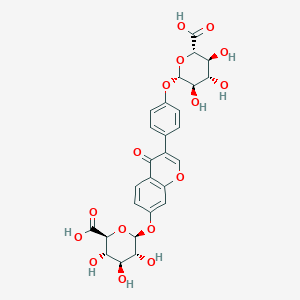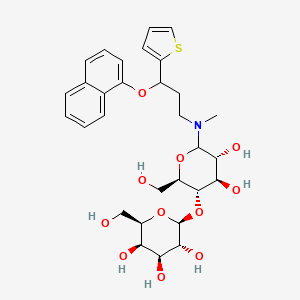
alpha,beta-Duloxetine Lactose Adduct
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,beta-Duloxetine Lactose Adduct is a biochemical compound with the molecular formula C30H39NO11S and a molecular weight of 621.7. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The preparation of alpha,beta-Duloxetine Lactose Adduct involves synthetic routes that typically include the reaction of duloxetine with lactose under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Alpha,beta-Duloxetine Lactose Adduct can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Alpha,beta-Duloxetine Lactose Adduct is used extensively in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. In chemistry, it is used as a reference material for analytical methods. In biology and medicine, it helps in understanding the biochemical pathways and mechanisms of action of duloxetine. In the industry, it is used in the development of new pharmaceuticals and biochemical assays .
Mecanismo De Acción
The mechanism of action of alpha,beta-Duloxetine Lactose Adduct involves its interaction with specific molecular targets and pathways. Duloxetine, a component of the adduct, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake. It has a less potent effect on dopamine reuptake. Duloxetine does not significantly affect dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors .
Comparación Con Compuestos Similares
Alpha,beta-Duloxetine Lactose Adduct can be compared with other similar compounds such as:
Duloxetine Hydrochloride: This compound is used in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.
Duloxetine Enteric-Coated Tablets: These are designed to release duloxetine in the intestine to avoid degradation in the stomach.
The uniqueness of this compound lies in its specific application in proteomics research and its distinct molecular structure .
Propiedades
Fórmula molecular |
C30H39NO11S |
|---|---|
Peso molecular |
621.7 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)amino]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H39NO11S/c1-31(12-11-19(22-10-5-13-43-22)39-18-9-4-7-16-6-2-3-8-17(16)18)29-26(37)25(36)28(21(15-33)40-29)42-30-27(38)24(35)23(34)20(14-32)41-30/h2-10,13,19-21,23-30,32-38H,11-12,14-15H2,1H3/t19?,20-,21-,23+,24+,25-,26-,27-,28-,29?,30+/m1/s1 |
Clave InChI |
ODCGYCCYJCLRMD-MLKQPWSQSA-N |
SMILES isomérico |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O |
SMILES canónico |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


